5-Hydroxy-2-methylbenzenesulfonic acid

Description

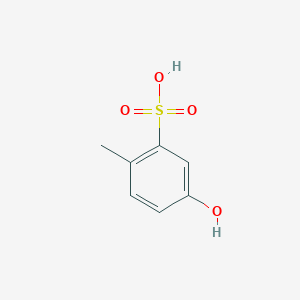

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHXPJLWNXLVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597626 | |

| Record name | 5-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102014-39-1 | |

| Record name | 5-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102014391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-2-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DY26DR678 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Hydroxymethylbenzenesulfonic Acid Isomers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physical properties of various isomers of hydroxymethylbenzenesulfonic acid, with a primary focus on 5-Hydroxy-2-methylbenzenesulfonic acid and its more extensively studied structural isomers. Due to the limited availability of experimental data for this compound, this document also includes comprehensive data for 2-Hydroxy-5-methylbenzenesulfonic acid and 4-Hydroxy-2-methylbenzenesulfonic acid to provide a comparative context for researchers.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of three isomers of hydroxymethylbenzenesulfonic acid. These values have been aggregated from various chemical databases and literature sources.

| Property | This compound | 2-Hydroxy-5-methylbenzenesulfonic acid | 4-Hydroxy-2-methylbenzenesulfonic acid |

| CAS Number | 102014-39-1[1] | 7134-06-7[2][3] | 7134-05-6[1][4][5] |

| Molecular Formula | C₇H₈O₄S[1][6] | C₇H₈O₄S[2][3] | C₇H₈O₄S[1][4][5] |

| Molecular Weight | 188.20 g/mol [6] | 188.20 g/mol [2] | 188.20 g/mol [7] |

| Melting Point | Not available | 59-62 °C[8] | Not available |

| Boiling Point | Not available | Not available | Not available |

| Density | Not available | 1.482±0.06 g/cm³ (Predicted)[8] | 1.482±0.06 g/cm³ (Predicted)[9] |

| pKa | Not available | -0.53±0.30 (Predicted)[8] | -0.16±0.50 (Predicted)[5][9] |

| Solubility | Not available | Soluble in water.[10] | Soluble in DMSO (Slightly), Methanol (Slightly).[9] |

| LogP | Not available | 1.2 (Computed)[2] | 0.7 (Computed)[7] |

| Appearance | Not available | Crystalline solid or viscous liquid.[10] | Solid.[9] |

Experimental Protocols & Methodologies

1. Synthesis via Sulfonation of Cresol

A common method for preparing hydroxymethylbenzenesulfonic acids is through the electrophilic aromatic substitution of a cresol isomer (methylphenol) with a sulfonating agent.

-

Protocol: m-Cresol is dissolved in concentrated sulfuric acid. The mixture is then heated, typically to around 100°C, and stirred for an extended period (e.g., overnight) under an inert atmosphere to facilitate the sulfonation reaction. The reaction mixture is subsequently cooled, diluted with water, and neutralized with a base such as sodium carbonate to a high pH. The resulting sodium salt of the sulfonic acid can be isolated by washing with an organic solvent and concentrating the aqueous phase. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[11]

2. Determination of Melting Point

The melting point of solid derivatives is a key indicator of purity.

-

Protocol: A small, dry sample of the crystalline solid is packed into a capillary tube. The tube is placed in a melting point apparatus and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. For a pure compound, this range is typically narrow.

3. Spectroscopic Analysis (NMR and IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation and confirmation.

-

¹H and ¹³C NMR Spectroscopy: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). For ¹H NMR of a related isomer, 3-amino-2-hydroxy-5-methylbenzenesulfonic acid, characteristic singlets for the aromatic protons and methyl protons were observed, along with broadened signals for protons on the ammonium and hydroxyl groups.[12]

-

FT-IR Spectroscopy: A sample is analyzed, often as a solid mixed with KBr to form a pellet. The infrared spectrum reveals characteristic absorption bands for the different functional groups. For sulfonic acids, key stretches include the broad O-H band (from both the hydroxyl and sulfonic acid groups), S=O stretching, and C-S stretching.[13][14]

4. Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound and can be employed in quantitative analysis.

-

Protocol: A specialized HPLC method, such as the BIST™ (Bridge Ion Separation Technology), can be used for the analysis of sulfonic acids. This technique allows for the separation of anionic analytes on a negatively-charged, cation-exchange column by using a multi-charged positive buffer in a largely organic mobile phase. Detection can be achieved using methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (LC-MS).[15]

Visualizations: Workflows and Relationships

Diagram 1: General Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of hydroxymethylbenzenesulfonic acid.

Diagram 2: Isomeric Relationship

Caption: Logical diagram showing the relationship between various structural isomers.

References

- 1. 7134-05-6|4-Hydroxy-2-methylbenzenesulfonic acid|BLD Pharm [bldpharm.com]

- 2. 2-Hydroxy-5-methylbenzenesulfonic acid | C7H8O4S | CID 407461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-5-methylbenzenesulfonic acid CAS#: 7134-06-7 [m.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Page loading... [guidechem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 4-Hydroxy-2-methylbenzenesulfonic acid | C7H8O4S | CID 81554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Hydroxy-5-methylbenzenesulfonic acid CAS#: 7134-06-7 [m.chemicalbook.com]

- 9. 4-Hydroxy-2-methylbenzenesulfonic acid CAS#: 7134-05-6 [m.chemicalbook.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. 4-Hydroxy-2-methylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. ijsr.net [ijsr.net]

- 14. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 15. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Hydroxy-5-methylbenzenesulfonic Acid

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylbenzenesulfonic acid, a significant chemical compound with applications in various scientific fields. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and analysis.

Chemical Structure and Properties

2-Hydroxy-5-methylbenzenesulfonic acid, also known as p-Cresol-2-sulfonic acid, is an aromatic organic compound. Structurally, it consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a sulfonic acid group. The IUPAC nomenclature places the sulfonic acid group at position 1, the hydroxyl group at position 2, and the methyl group at position 5.

Chemical Identifiers

A summary of the key identifiers for 2-Hydroxy-5-methylbenzenesulfonic acid is presented below.

| Identifier | Value | Reference |

| IUPAC Name | 2-hydroxy-5-methylbenzenesulfonic acid | [1] |

| Synonyms | p-Cresol-2-sulfonic acid, 2-hydroxy-5-methylbenzene-1-sulfonic acid | [1] |

| CAS Number | 7134-06-7 | [1][2] |

| Molecular Formula | C₇H₈O₄S | [1] |

| InChI Key | AXZKCQSGDARVRL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)O)S(=O)(=O)O | [1] |

Physicochemical Properties

The fundamental physicochemical properties are crucial for handling, application, and research involving this compound.

| Property | Value | Reference |

| Molecular Weight | 188.20 g/mol | [1] |

| Exact Mass | 188.01432991 Da | [1] |

| XLogP3 | 1.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Experimental Protocols

Synthesis via Sulfonation of p-Cresol

2-Hydroxy-5-methylbenzenesulfonic acid is typically synthesized by the electrophilic aromatic substitution reaction of p-cresol with sulfuric acid.[3] The hydroxyl group is a strong activating group, directing the incoming sulfonic acid group primarily to the ortho position.

Materials:

-

p-Cresol (106-44-5)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

Procedure:

-

Preparation: Place a measured amount of p-cresol into a reaction flask equipped with a magnetic stirrer.

-

Cooling: Cool the flask in an ice bath to maintain a low temperature, typically around 0-5 °C, to control the exothermic reaction.

-

Sulfonation: Slowly add an equimolar amount of concentrated sulfuric acid to the cooled p-cresol with continuous stirring. The addition should be dropwise to prevent a rapid temperature increase.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 35 °C) for a specified duration (e.g., 25 minutes) to ensure the reaction goes to completion.[3] The reaction progress can be monitored using techniques like TLC.

-

Work-up: Upon completion, the reaction mixture is typically poured into cold water or an ice-water mixture to precipitate the product and dilute the excess sulfuric acid.

-

Isolation: The solid product is collected by vacuum filtration and washed with cold water to remove any remaining acid and unreacted starting materials.

Caption: Workflow for the synthesis of 2-Hydroxy-5-methylbenzenesulfonic acid.

Purification and Analysis

Purification of the crude product is essential to obtain a high-purity compound for further use. Characterization confirms the identity and purity of the final product.

Purification Protocol (Preparative HPLC): Preparative High-Performance Liquid Chromatography (prep-HPLC) is a highly effective method for purifying the synthesized product.[4]

-

Sample Preparation: Dissolve the crude product in a suitable mobile phase solvent.

-

Chromatography: Inject the sample solution into a prep-HPLC system equipped with a C18 column.

-

Elution: Use an isocratic or gradient elution method with a suitable mobile phase (e.g., a mixture of methanol and water with a small percentage of acetic acid) to separate the desired compound from impurities.[4]

-

Fraction Collection: Collect the fractions corresponding to the main product peak as detected by a UV detector.

-

Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified solid product.[4]

Analytical Characterization: The structure of the purified compound is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the molecular structure. The ¹H-NMR spectrum would show characteristic peaks for the aromatic protons, the methyl protons, and the hydroxyl proton.[5][6] The number of signals, their chemical shifts, and splitting patterns confirm the substitution pattern on the benzene ring.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present.[7] Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group and the carboxylic acid (often broad), S=O stretches of the sulfonic acid group, and C-H stretches of the aromatic ring and methyl group.[7]

Caption: Workflow for the purification and analysis of the final product.

Biological and Pharmacological Context

While direct signaling pathways for 2-Hydroxy-5-methylbenzenesulfonic acid are not extensively documented, its precursor, p-cresol, is of significant interest in medical research. p-Cresol is a metabolite produced by gut microbiota from amino acids like tyrosine and phenylalanine.[5] In the liver, p-cresol is metabolized, primarily through sulfonation by sulfotransferase enzymes (SULTs), into p-cresyl sulfate.[8]

p-Cresyl sulfate is recognized as a uremic toxin that accumulates in patients with chronic kidney disease and is associated with increased mortality and toxicity.[5][8] The primary enzyme responsible for this sulfonation is SULT1A1.[8] Therefore, understanding the sulfonation process and its inhibition is a key area of research for developing therapeutic strategies to reduce the toxic effects of p-cresyl sulfate. This makes related sulfonic acids, such as 2-Hydroxy-5-methylbenzenesulfonic acid, valuable reference compounds in metabolic and toxicological studies.

Caption: Metabolic conversion of p-cresol to the uremic toxin p-cresyl sulfate.

References

- 1. 2-Hydroxy-5-methylbenzenesulfonic acid | C7H8O4S | CID 407461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-5-methylbenzenesulfonic acid | 7134-06-7 [chemicalbook.com]

- 3. 2-Hydroxy-5-methylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 8. Characterization of human sulfotransferases catalyzing the formation of p-cresol sulfate and identification of mefenamic acid as a potent metabolism inhibitor and potential therapeutic agent for detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Hydroxy-2-methylbenzenesulfonic Acid and Its Isomers for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hydroxy-2-methylbenzenesulfonic acid and its structurally related isomers. Due to the greater prevalence of its isomers in research and industrial applications, this document will focus on the synthesis, properties, and applications of the broader class of hydroxytoluenesulfonic acids, providing specific data for the most common isomers to offer a thorough comparative analysis for researchers, scientists, and drug development professionals.

Introduction to Hydroxytoluenesulfonic Acids

Hydroxytoluenesulfonic acids are a class of organic compounds characterized by a benzene ring substituted with a hydroxyl (-OH), a methyl (-CH₃), and a sulfonic acid (-SO₃H) group. The relative positions of these functional groups give rise to several structural isomers, each with a unique CAS number and distinct chemical properties. While the requested compound is This compound , its isomers, particularly those derived from the sulfonation of p-cresol and m-cresol, are more widely documented and utilized.

These compounds are of significant interest as chemical intermediates. Their bifunctional nature, possessing both a phenolic hydroxyl group and an acidic sulfonic acid group, makes them valuable precursors in the synthesis of dyes, specialty polymers, and pharmaceuticals. A notable application in the pharmaceutical field is their use as monomers in the production of Policresulen, a topical antiseptic and hemostatic agent.

Quantitative Data and Chemical Properties

The key physicochemical properties of the most common hydroxytoluenesulfonic acid isomers are summarized below for easy comparison. All isomers share the same molecular formula and molecular weight.

| Property | 2-Hydroxy-5-methylbenzenesulfonic acid | 4-Hydroxy-2-methylbenzenesulfonic acid | 3-Hydroxy-5-methylbenzenesulfonic acid |

| IUPAC Name | 2-Hydroxy-5-methylbenzenesulfonic acid | 4-Hydroxy-2-methylbenzenesulfonic acid | 3-Hydroxy-5-methylbenzenesulfonic acid |

| Synonyms | p-Cresol-2-sulfonic acid | o-Toluenesulfonic acid, 4-hydroxy- | m-Toluenesulfonic acid, 5-hydroxy- |

| CAS Registry Number | 7134-06-7, 28519-04-2[1] | 7134-05-6[2] | 98-20-4 |

| Molecular Formula | C₇H₈O₄S[1] | C₇H₈O₄S[2] | C₇H₈O₄S |

| Molecular Weight | 188.20 g/mol [1] | 188.20 g/mol [2] | 188.20 g/mol |

| Precursor | p-Cresol | o-Cresol | m-Cresol |

Experimental Protocols: Synthesis of Hydroxytoluenesulfonic Acids

The primary method for synthesizing hydroxytoluenesulfonic acids is through the direct electrophilic aromatic substitution of cresol isomers with a sulfonating agent. The hydroxyl group of the cresol is a strongly activating, ortho-, para-directing group, influencing the position of the incoming sulfonic acid group.

General Protocol for Direct Sulfonation of Cresol

Objective: To synthesize a hydroxytoluenesulfonic acid by the direct sulfonation of a cresol precursor.

Materials:

-

Cresol isomer (p-cresol, o-cresol, or m-cresol)

-

Sulfonating agent (e.g., concentrated sulfuric acid, oleum, or chlorosulfonic acid)

-

Inert solvent (optional, e.g., dichloroethane)

-

Sodium carbonate solution (for workup)

-

Ethyl acetate (for washing)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, dissolve the chosen cresol isomer in an inert solvent if necessary.

-

Sulfonation: Slowly add the sulfonating agent (e.g., concentrated sulfuric acid) to the cresol solution while maintaining a controlled temperature. For instance, the sulfonation of p-cresol can be conducted with sulfuric acid at 35°C.[3] The reaction of m-cresol with sulfuric acid may be heated to 100°C and left overnight.[4]

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, the mixture is carefully diluted with water.

-

Neutralization and Extraction: The pH of the aqueous solution is adjusted to basic (e.g., pH 14) using a saturated sodium carbonate solution.[4] This converts the sulfonic acid to its sodium salt. The mixture is then washed with an organic solvent like ethyl acetate to remove unreacted cresol and non-polar impurities.[4]

-

Isolation: The aqueous phase, containing the sodium hydroxytoluenesulfonate salt, is concentrated by evaporation. The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol.

This general procedure can be adapted for specific isomers by selecting the appropriate cresol precursor as illustrated in the diagram below.

Applications in Research and Drug Development

The primary application of hydroxytoluenesulfonic acids in the pharmaceutical sector is as monomers for the synthesis of Policresulen.

Policresulen: A Polymer-Based Therapeutic Agent

Policresulen (CAS: 101418-00-2) is a polycondensation product of meta-cresolsulfonic acid and formaldehyde.[] It is used as a topical antiseptic and hemostatic agent.

Mechanism of Action:

-

Selective Coagulation: Policresulen acts as a potent acid, causing the coagulation and denaturation of proteins. It selectively targets necrotic and pathologically altered tissues, leading to their sloughing off while leaving healthy tissue largely unaffected.[] This selective action is crucial for its use in wound debridement and treating cervical erosions.

-

Antimicrobial Effect: The highly acidic nature of Policresulen creates a low pH environment that is inhospitable to a broad spectrum of pathogens, including bacteria, fungi, and protozoa.[] This provides a strong antiseptic effect.

-

Hemostatic Effect: By coagulating blood proteins, Policresulen effectively stops capillary bleeding.[]

Therapeutic Uses: Policresulen is formulated into vaginal suppositories, solutions, and ointments for various applications, including:

-

Treatment of cervical erosion and cervicitis.[]

-

Management of vaginal infections.[]

-

Hemostasis after cervical biopsies or polyp removal.[]

-

Treatment of aphthous ulcers (canker sores) and other oral lesions.

The synthesis of Policresulen involves the polymerization of a hydroxytoluenesulfonic acid monomer (typically derived from m-cresol) with formaldehyde, which creates methylene bridges linking the sulfonated phenolic units.

Other Applications

Beyond Policresulen, amino-substituted derivatives of these sulfonic acids serve as important intermediates in the synthesis of various pharmaceuticals and dyes. For example, 3-Amino-2-hydroxy-5-methylbenzenesulfonic acid can be synthesized from 2-hydroxy-5-methylphenyl methyl ketone oxime and is a valuable building block for pharmacologically active compounds.[6]

References

- 1. 2-Hydroxy-5-methylbenzenesulfonic acid | C7H8O4S | CID 407461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-2-methylbenzenesulfonic acid | C7H8O4S | CID 81554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-5-methylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Hydroxy-2-methylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Hydroxy-2-methylbenzenesulfonic Acid

Synonyms: 2-Hydroxy-5-methylbenzenesulfonic acid, p-Cresol-2-sulfonic acid

This technical guide provides a comprehensive overview of 5-Hydroxy-2-methylbenzenesulfonic acid, a significant chemical intermediate. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into its biological relevance and applications.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid characterized by the presence of hydroxyl and methyl functional groups on the benzene ring. These substitutions influence its chemical reactivity and physical properties. The sulfonic acid group confers strong acidic properties and high water solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈O₄S | PubChem[1] |

| Molecular Weight | 188.20 g/mol | PubChem[1] |

| CAS Number | 7134-06-7 | ChemicalBook[2] |

| Melting Point | 59-62 °C | ChemicalBook[2][3] |

| Predicted pKa | -0.53 ± 0.30 | ChemicalBook[3] |

| Predicted Density | 1.482 ± 0.06 g/cm³ | ChemicalBook[2][3] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Appearance | White crystalline solid | Inferred from properties |

| Solubility | High water solubility | Benchchem[4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

The most common method for synthesizing 2-Hydroxy-5-methylbenzenesulfonic acid is the direct electrophilic sulfonation of p-cresol.[4][5]

Materials:

-

p-Cresol

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

Procedure:

-

In a reaction flask equipped with a magnetic stirrer, add p-cresol.

-

Place the flask in an ice bath to cool.

-

Slowly add an equimolar amount of concentrated sulfuric acid to the cooled p-cresol while stirring continuously. Maintain the temperature of the reaction mixture at approximately 35°C.

-

After the addition of sulfuric acid is complete, continue stirring the mixture at 35°C for about 25-30 minutes. A high yield of the product is expected under these conditions.[5]

-

Upon completion of the reaction, the mixture can be worked up by pouring it over crushed ice, which will precipitate the product.

-

The crude product is then collected by filtration and washed with cold water to remove any unreacted sulfuric acid.

-

The product can be further purified by recrystallization from a suitable solvent, such as water.

-

Dry the purified crystals under vacuum over a drying agent.

Workflow for the Synthesis of 2-Hydroxy-5-methylbenzenesulfonic Acid

HPLC is a suitable method for the analysis of 2-Hydroxy-5-methylbenzenesulfonic acid. A reverse-phase method can be employed.[6][7]

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient or isocratic mixture of an aqueous buffer (e.g., 1% triethylamine adjusted to pH 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).[7]

Procedure:

-

Prepare a standard solution of 2-Hydroxy-5-methylbenzenesulfonic acid of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the analyte in the mobile phase.

-

Set the flow rate to 1.0 mL/min and the detection wavelength to an appropriate value based on the UV absorbance of the compound (e.g., 220 nm).[7]

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the analyte by comparing the retention time and peak area of the sample with that of the standard.

The concentration of the sulfonic acid can be determined by a standard acid-base titration.

Materials:

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Burette, pipette, and conical flask

Procedure:

-

Accurately weigh a sample of 2-Hydroxy-5-methylbenzenesulfonic acid and dissolve it in deionized water in a conical flask.

-

Add a few drops of phenolphthalein indicator to the solution.

-

Titrate the solution with the standardized NaOH solution from the burette until a persistent pink color is observed.

-

Record the volume of NaOH used.

-

Calculate the concentration of the sulfonic acid using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the sulfonic acid, and M₂ and V₂ are the molarity and volume of the NaOH solution.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, its role as a monomeric unit of Policresulen provides valuable insights. Policresulen, a polycondensation product of metacresol sulfonic acid and formaldehyde, is utilized as a topical antiseptic and hemostatic agent that promotes wound healing.[8][9] The mechanism of action is believed to involve the selective coagulation of necrotic tissue and stimulation of re-epithelialization.[8][9]

Phenolic compounds, in general, are known to modulate various signaling pathways involved in wound healing, such as the Wnt/β-catenin and PI3K/AKT pathways.[10][11] These pathways are crucial for cell proliferation, migration, and tissue regeneration.

The following diagram illustrates a plausible mechanism by which a phenolic compound like this compound could promote wound healing by influencing key signaling pathways.

Applications in Drug Development

Sulfonic acid derivatives are valuable in pharmaceutical sciences. The sulfonic acid moiety can be introduced into a drug molecule to enhance its aqueous solubility and improve its pharmacokinetic profile. Furthermore, benzenesulfonic acids are used to form stable salts of basic drugs, a common strategy in drug formulation.

The primary application of compounds related to this compound is exemplified by Policresulen. Its antiseptic and tissue-regenerating properties make it effective in treating various skin and mucous membrane lesions.[8][9] This suggests that the monomeric unit, this compound, could serve as a scaffold for the development of new therapeutic agents with similar activities. The combination of a phenolic hydroxyl group and a sulfonic acid group offers opportunities for further chemical modifications to optimize biological activity and drug-like properties.

References

- 1. 2-Hydroxy-5-methylbenzenesulfonic acid | C7H8O4S | CID 407461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-5-methylbenzenesulfonic acid CAS#: 7134-06-7 [chemicalbook.com]

- 3. 2-Hydroxy-5-methylbenzenesulfonic acid CAS#: 7134-06-7 [m.chemicalbook.com]

- 4. 2-Hydroxy-5-methylbenzenesulfonic acid | 7134-06-7 | Benchchem [benchchem.com]

- 5. 2-Hydroxy-5-methylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 6. helixchrom.com [helixchrom.com]

- 7. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Policresulen? [synapse.patsnap.com]

- 9. Policresulen - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 5-Hydroxy-2-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Hydroxy-2-methylbenzenesulfonic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of the predicted solubility characteristics based on related chemical structures. Furthermore, it details standardized experimental protocols for determining solubility, equipping researchers with the necessary methodologies to generate precise and reliable data. This guide also includes templates for data presentation and a visual representation of the experimental workflow to aid in study design and execution.

Introduction to this compound

This compound, also known as p-cresol-2-sulfonic acid, is an aromatic organic compound. Its structure, featuring both a hydroxyl and a sulfonic acid group, suggests it is a strong acid and likely possesses aqueous solubility. Aromatic sulfonic acids are a class of compounds with significant industrial and pharmaceutical relevance, often used as catalysts, intermediates in dye and drug synthesis, and as detergents.[1] The solubility of such compounds is a critical parameter, influencing their reactivity, bioavailability, and formulation characteristics.

Experimental Protocols for Solubility Determination

To address the absence of specific data, this section provides detailed methodologies for two common and reliable techniques for determining the solubility of a solid compound in a liquid solvent: the gravimetric method and UV/Vis spectroscopy.

Gravimetric Method

The gravimetric method is a fundamental technique for determining solubility by measuring the mass of the solute dissolved in a known mass of a saturated solution.[6][7][8]

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Filter the withdrawn sample through a pre-weighed, fine-pore filter to remove any remaining microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.

-

Determine the mass of the solvent by subtracting the mass of the dissolved solute from the initial mass of the saturated solution.

-

Express the solubility in terms of grams of solute per 100 grams of solvent or other appropriate units.

-

UV/Vis Spectroscopy Method

UV/Vis spectroscopy is a sensitive and efficient method for determining the concentration of a solute in a solution, which can then be used to establish its solubility. This method is particularly useful for compounds that have a chromophore and absorb light in the UV-visible range.[9][10][11][12]

Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).

-

-

Sample Preparation and Analysis:

-

Withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of the compound.

-

Data Presentation

Clear and structured presentation of solubility data is essential for comparison and interpretation. The following tables serve as templates for recording experimental results.

Table 1: Qualitative Solubility of this compound

| Solvent | Observation at Room Temperature (e.g., Soluble, Sparingly Soluble, Insoluble) |

| Water | |

| Ethanol | |

| Methanol | |

| Acetone | |

| Dichloromethane | |

| Toluene | |

| Hexane |

Table 2: Quantitative Solubility of this compound in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Method Used |

| Water | 25 | Gravimetric/UV-Vis | |

| 40 | Gravimetric/UV-Vis | ||

| 60 | Gravimetric/UV-Vis | ||

| Ethanol | 25 | Gravimetric/UV-Vis | |

| 40 | Gravimetric/UV-Vis | ||

| 60 | Gravimetric/UV-Vis | ||

| Methanol | 25 | Gravimetric/UV-Vis | |

| 40 | Gravimetric/UV-Vis | ||

| 60 | Gravimetric/UV-Vis |

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Biological Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any biological signaling pathways. Research on related aromatic sulfonic acids suggests a range of biological activities, including antimicrobial properties and interactions with enzymes like carbonic anhydrase.[13][14] Perfluorooctane sulfonic acid (PFOS), a structurally different sulfonic acid, has been shown to modulate phytohormone signaling pathways in plants.[15][16] However, direct evidence for the specific biological targets and pathways of this compound is lacking. Further research is required to elucidate its potential pharmacological and toxicological profiles.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides the necessary framework for researchers to generate this crucial information. By following the detailed experimental protocols for gravimetric analysis and UV/Vis spectroscopy, and utilizing the provided data presentation templates, scientists can produce high-quality, comparable solubility data. The inferred solubility based on related compounds suggests good solubility in polar solvents. Future studies are needed to not only quantify its solubility across a range of conditions but also to investigate its potential biological activities and involvement in signaling pathways, which will be critical for its application in drug development and other scientific fields.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cresol - Wikipedia [en.wikipedia.org]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. rjptonline.org [rjptonline.org]

- 13. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Perfluorooctanoic acid and perfluorooctane sulfonic acid inhibit plant growth through the modulation of phytohormone signalling pathways: Evidence from molecular and genetic analysis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

5-Hydroxy-2-methylbenzenesulfonic acid spectral data (NMR, IR, MS)

A comprehensive analysis of the spectral data of 5-Hydroxy-2-methylbenzenesulfonic acid is crucial for its characterization and for ensuring its purity. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols are also included to assist researchers in obtaining and interpreting this spectral information.

Chemical Structure

IUPAC Name: 2-hydroxy-5-methylbenzenesulfonic acid[1] Molecular Formula: C₇H₈O₄S[1] Molecular Weight: 188.20 g/mol [1] CAS Number: 28519-04-2[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 12.0 | Singlet (broad) | 1H | SO₃H |

| ~9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH |

| ~7.5 | Doublet | 1H | Ar-H |

| ~7.2 | Doublet of doublets | 1H | Ar-H |

| ~6.8 | Doublet | 1H | Ar-H |

| ~2.2 | Singlet | 3H | Ar-CH₃ |

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~155 | C-OH |

| ~140 | C-SO₃H |

| ~135 | C-CH₃ |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~20 | CH₃ |

IR (Infrared) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch (phenolic and sulfonic acid) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl) |

| 1600, 1500, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~1250 & ~1050 | Strong | S=O stretch (sulfonic acid) |

| ~1175 | Strong | C-O stretch (phenolic) |

| ~690 | Strong | S-O stretch (sulfonic acid) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular ion) |

| 107 | [M - SO₃H]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols that may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2]

-

If the sample does not fully dissolve, gentle warming or sonication may be applied.

-

Once dissolved, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing, although modern spectrometers can reference the residual solvent signal.[2][3]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Place a small amount of solid this compound (a few milligrams) in a small vial.[5]

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) to dissolve the solid.[5]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.[8]

-

Further dilute an aliquot of this solution to a final concentration of around 10-100 µg/mL.[8]

-

Ensure the final solution is free of any particulate matter by filtering if necessary.[8]

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer's ion source. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).[9][10]

-

The molecules are ionized in the source, and the resulting ions are accelerated into the mass analyzer.[9]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

-

The detector records the abundance of ions at each m/z value.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺/[M-H]⁻ for ESI), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.[9]

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

- 1. 2-Hydroxy-5-methylbenzenesulfonic acid | C7H8O4S | CID 407461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. athabascau.ca [athabascau.ca]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 5-Hydroxy-2-methylbenzenesulfonic Acid and Its Isomers

This technical guide provides a comprehensive overview of 5-Hydroxy-2-methylbenzenesulfonic acid, including its synonyms, and related isomers. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the chemical properties and synthetic methodologies related to these compounds.

Introduction

This compound is an aromatic sulfonic acid. Aromatic sulfonic acids and their derivatives are significant in various industrial applications, including the synthesis of dyes, pharmaceuticals, and detergents. The specific substitution pattern of the hydroxyl, methyl, and sulfonic acid groups on the benzene ring dictates the chemical and physical properties of the molecule, influencing its reactivity and potential applications. While this compound itself is not as extensively documented as its isomers, understanding its chemistry is crucial for researchers working with related structures.

Synonyms and Chemical Identifiers

Below is a summary of the known synonyms and identifiers for this compound, primarily identified through its salt form.

| Identifier Type | Identifier |

| Systematic Name | This compound |

| Common Synonym | p-Cresol-3-sulfonic acid |

| Related Salt | Calcium 5-hydroxy-2-methylbenzenesulfonate |

For the purpose of comparison, the synonyms and CAS numbers for the more extensively studied isomers are provided in the following tables.

Table 1: Synonyms for 2-Hydroxy-5-methylbenzenesulfonic acid

| Identifier Type | Identifier |

| CAS Registry Number | 7134-06-7, 28519-04-2[1][2] |

| Systematic Name | 2-Hydroxy-5-methylbenzenesulfonic acid[1] |

| Synonyms | p-Cresol-2-sulfonic acid[1], 6-Hydroxy-m-toluenesulfonic acid, 2-hydroxy-5-methylbenzene-1-sulfonic acid[1] |

Table 2: Synonyms for 4-Hydroxy-2-methylbenzenesulfonic acid

| Identifier Type | Identifier |

| CAS Registry Number | 7134-05-6[3][4] |

| Systematic Name | 4-Hydroxy-2-methylbenzenesulfonic acid[3] |

| Synonyms | 4-Hydroxy-o-toluenesulfonic acid[3], Benzenesulfonic acid, 4-hydroxy-2-methyl-[3] |

Table 3: Synonyms for 3-Hydroxy-5-methylbenzenesulfonic acid

| Identifier Type | Identifier |

| CAS Registry Number | 98-20-4[5] |

| Systematic Name | 3-Hydroxy-5-methylbenzenesulfonic acid[5] |

| Synonyms | 5-Hydroxy-m-toluenesulfonic acid[5], Benzenesulfonic acid, 3-hydroxy-5-methyl-[5] |

Physicochemical Data

Table 4: Computed Physicochemical Properties of Hydroxy-methylbenzenesulfonic Acid Isomers

| Property | 2-Hydroxy-5-methylbenzenesulfonic acid | 4-Hydroxy-2-methylbenzenesulfonic acid | 3-Hydroxy-5-methylbenzenesulfonic acid |

| Molecular Formula | C₇H₈O₄S[1][2] | C₇H₈O₄S[3] | C₇H₈O₄S[5] |

| Molecular Weight | 188.20 g/mol [1][2] | 188.20 g/mol [3] | 188.20 g/mol [5] |

| XLogP3-AA | 1.2[1] | 0.7 | Not Available |

| Hydrogen Bond Donor Count | 2[1] | 2 | 2 |

| Hydrogen Bond Acceptor Count | 4[1] | 4 | 4 |

| Rotatable Bond Count | 1[1] | 1 | 1 |

| Exact Mass | 188.01432991 Da[1] | 188.01432991 Da | 188.01432991 Da |

| Topological Polar Surface Area | 83 Ų[1] | 83 Ų | 83 Ų |

Experimental Protocols: Synthesis

The synthesis of this compound would likely proceed via the sulfonation of p-cresol (4-methylphenol). The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring will determine the position of the incoming sulfonic acid group (-SO₃H). The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director.

In the case of p-cresol, the para position relative to the hydroxyl group is occupied by the methyl group. Therefore, electrophilic substitution is directed to the ortho positions (C2 and C6) and the meta position (C3 and C5) relative to the methyl group. The hydroxyl group will strongly direct the sulfonation to its ortho positions (C2 and C6). However, steric hindrance from the adjacent methyl group at C4 might influence the regioselectivity. Sulfonation at the C3 position (meta to the hydroxyl group and ortho to the methyl group) would yield the desired this compound. Reaction conditions such as temperature, concentration of the sulfonating agent, and reaction time can be varied to influence the isomeric product distribution.

A general procedure for the sulfonation of a cresol is as follows:

General Sulfonation of p-Cresol

-

Materials: p-Cresol, concentrated sulfuric acid (or other sulfonating agent like chlorosulfonic acid).

-

Procedure:

-

To a reaction vessel equipped with a stirrer and a thermometer, add p-cresol.

-

Slowly add concentrated sulfuric acid to the p-cresol with constant stirring. The reaction is exothermic, and the temperature should be controlled, typically by using an ice bath.

-

After the addition is complete, the reaction mixture is stirred at a specific temperature for a set duration. The temperature and time are critical parameters that can affect the yield and isomer distribution.

-

Upon completion, the reaction mixture is typically poured into cold water or a brine solution to precipitate the product.

-

The crude product can then be isolated by filtration and purified by recrystallization.

-

It is important to note that this is a general procedure, and specific conditions would need to be optimized to favor the formation of this compound over its isomers.

Logical Relationships in Nomenclature

The relationship between the systematic name, common name, and the parent compound can be visualized as follows:

Caption: Nomenclature relationship of this compound.

This diagram illustrates that this compound can be synthesized from p-cresol via sulfonation at the C3 position and that "p-cresol-3-sulfonic acid" is a recognized synonym for this compound.

References

An In-depth Technical Guide to p-Cresol-sulfonic Acid Isomers and Their Properties for Researchers, Scientists, and Drug Development Professionals

Introduction: p-Cresol, a methylated phenol, can undergo sulfonation to yield various sulfonic acid isomers. These compounds are of significant interest in several scientific domains, including analytical chemistry, materials science, and pharmacology, due to their unique chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the isomers of p-cresol-sulfonic acid, their physicochemical properties, detailed experimental protocols for their synthesis and analysis, and insights into their biological relevance.

Isomers of Cresol-Sulfonic Acid

The sulfonation of cresol isomers (ortho-, meta-, and para-cresol) can result in the formation of several sulfonic acid derivatives, depending on the reaction conditions. The position of the sulfonic acid group on the aromatic ring is influenced by the directing effects of the hydroxyl and methyl groups.

From p-Cresol (4-methylphenol):

-

2-hydroxy-5-methylbenzenesulfonic acid

-

3-hydroxy-4-methylbenzenesulfonic acid

From o-Cresol (2-methylphenol):

-

4-hydroxy-3-methylbenzenesulfonic acid

-

2-hydroxy-3-methylbenzenesulfonic acid

-

2-hydroxy-6-methylbenzenesulfonic acid

From m-Cresol (3-methylphenol):

-

4-hydroxy-2-methylbenzenesulfonic acid

-

2-hydroxy-4-methylbenzenesulfonic acid

Physicochemical Properties

A comparative summary of the known physicochemical properties of various cresol-sulfonic acid isomers is presented below. It is important to note that experimentally determined data for some isomers are limited, and thus, some values are predicted.

| Property | 2-hydroxy-5-methylbenzenesulfonic acid | 4-hydroxy-3-methylbenzenesulfonic acid | 4-hydroxy-2-methylbenzenesulfonic acid | 2-hydroxy-6-methylbenzenesulfonic acid |

| Parent Cresol | p-Cresol | o-Cresol | m-Cresol | m-Cresol |

| CAS Number | 7134-06-7 | 7134-04-5 | 7134-05-6 | 69103-65-7 |

| Molecular Formula | C₇H₈O₄S | C₇H₈O₄S | C₇H₈O₄S | C₇H₈O₄S |

| Molecular Weight | 188.20 g/mol | 188.20 g/mol | 188.20 g/mol | 188.20 g/mol |

| Melting Point | 59-62 °C[1] | 50-55 °C | Not available | Not available |

| Density | 1.482 ± 0.06 g/cm³ (Predicted)[2] | 1.482 g/cm³ | 1.482 ± 0.06 g/cm³ (Predicted)[2] | 1.482 ± 0.06 g/cm³ (Predicted)[3] |

| pKa (Predicted) | -0.53 ± 0.30 | -0.16 ± 0.50 | -0.16 ± 0.50[2] | -0.53 ± 0.30[3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Not available | DMSO (Slightly), Methanol (Slightly)[2] | Not available |

Experimental Protocols

Synthesis of Cresol-Sulfonic Acid Isomers

The primary method for synthesizing cresol-sulfonic acids is through the direct sulfonation of the corresponding cresol isomer. The choice of sulfonating agent and reaction conditions can influence the isomeric product distribution.

General Sulfonation Workflow:

Caption: General workflow for the synthesis of cresol-sulfonic acids.

Detailed Protocol for the Synthesis of Sodium 4-hydroxy-2-methylbenzenesulfonate from m-Cresol: [4]

-

Reaction Setup: Dissolve m-cresol (50 g, 463 mmol) in concentrated sulfuric acid (35 mL) in a suitable reaction vessel.

-

Reaction: Heat the mixture to 100°C overnight under an inert atmosphere.

-

Work-up:

-

Cool the reaction mixture and dilute it with water.

-

Basify the solution to pH 14 using a saturated solution of sodium carbonate.

-

Wash the aqueous mixture with ethyl acetate to remove any unreacted organic starting material.

-

Concentrate the aqueous phase to obtain a white powder.

-

-

Purification:

-

Dissolve the white powder in ethanol and stir for 20 hours.

-

Filter the solid and concentrate the organic phase to yield sodium 4-hydroxy-2-methylbenzenesulfonate as a white solid (yield: 20 g, 23%).

-

Detailed Protocol for the Synthesis of 2-hydroxy-5-methylbenzenesulfonic acid from p-Cresol: [5]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve p-cresol (9.25 mmol) in 10 mL of pyridine and cool the solution in an ice bath.

-

Reaction: Add chlorosulfonic acid (10 mmol) dropwise with constant stirring.

-

Work-up:

-

After one hour, add sodium hydroxide to the reaction mixture.

-

Recover the precipitate by vacuum filtration.

-

Dissolve the solid in methanol and reprecipitate with cold diethyl ether to obtain the sodium salt of 2-hydroxy-5-methylbenzenesulfonic acid as a white solid (yield: 90%).

-

-

Acidification: The title compound can be obtained by treating the sodium salt with a mild acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Isomer Separation:

A significant challenge in the analysis of cresol-sulfonic acids is the separation of the various isomers. HPLC is a powerful technique for this purpose.

General HPLC Analysis Workflow:

Caption: General workflow for the HPLC analysis of cresol-sulfonic acid isomers.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of cresol-sulfonic acid isomers.

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. The splitting patterns and chemical shifts of the aromatic protons are particularly useful for determining the substitution pattern on the benzene ring.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

Example ¹H and ¹³C NMR Data for 2-hydroxy-5-methylbenzenesulfonic acid: [5]

-

¹H NMR (D₂O, δ): 7.16 (1H, d, J = 2.4 Hz, 6-H), 6.82 (1H, dd, J = 2.4, 8.3 Hz, 4-H), 6.47 (1H, d, J = 8.3 Hz, 3-H), 2.28 (3H, s, CH₃).

-

¹³C NMR (D₂O, δ): 162.1 (C-2), 133.8 (C-4), 129.0 (C-5), 127.9 (C-6), 121.8 (C-1), 121.4 (C-3), 19.3 (CH₃).

Biological Signaling and Relevance

While the biological activities of the parent cresol compounds are well-documented, particularly the role of p-cresol as a uremic toxin, specific information on the signaling pathways of cresol-sulfonic acid isomers is limited. However, some studies on related compounds provide insights into their potential biological effects.

Potential Biological Activities of Cresol-Sulfonic Acid Derivatives:

A study on a Schiff base derivative of a sulfonic acid, 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid, demonstrated several biological activities:[6]

-

Antimicrobial Activity: The compound showed effectiveness against certain bacteria and yeasts, with notable activity against Staphylococcus aureus and Enterococcus faecalis.[6]

-

DNA Interaction: The compound was found to bind to Calf Thymus DNA (CT-DNA) via electrostatic interaction and was capable of cleaving DNA through both hydrolytic and oxidative mechanisms without external agents.[6]

-

Antioxidant Activity: The compound exhibited good free radical scavenging activity against DPPH, comparable to the standard antioxidant BHT.[6]

Logical Relationship of Potential Biological Effects:

Caption: Potential biological activities of a cresol-sulfonic acid derivative.

It is important to emphasize that these findings are for a derivative and direct studies on the signaling pathways of the parent cresol-sulfonic acid isomers are needed to fully understand their pharmacological potential. The toxicological profiles of the parent cresol isomers have been studied, with p-cresol showing the most potency for inducing nasal respiratory lesions in animal studies.[6]

Conclusion

The isomers of p-cresol-sulfonic acid represent a class of compounds with diverse chemical properties and potential for various applications. This guide has provided a consolidated resource of their known physicochemical data, detailed experimental protocols for their synthesis and analysis, and a preliminary look into their potential biological relevance. Further research, particularly in elucidating the specific biological signaling pathways and conducting comprehensive toxicological assessments of each isomer, is warranted to fully explore their utility in drug development and other scientific fields.

References

- 1. 2-Hydroxy-5-methylbenzenesulfonic acid CAS#: 7134-06-7 [m.chemicalbook.com]

- 2. 4-Hydroxy-2-methylbenzenesulfonic acid CAS#: 7134-05-6 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 4-Hydroxy-2-methylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

The Dawn of Aromatic Sulfonation: An In-depth Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

The introduction of the sulfonic acid group into aromatic compounds, a reaction now fundamental to the synthesis of a vast array of pharmaceuticals, dyes, and detergents, has a rich and storied history. This technical guide delves into the core of aromatic sulfonation, tracing its discovery in the early 19th century through to the development of our modern mechanistic understanding. We will explore the key scientific milestones, provide detailed experimental protocols from seminal works, and present quantitative data from early investigations to offer a comprehensive historical and technical perspective on this pivotal reaction.

The Genesis of Aromatic Sulfonation: Mitscherlich's Pioneering Synthesis

The journey into aromatic sulfonation begins with the very substance that defines it: benzene. First isolated by Michael Faraday in 1825, it was the German chemist Eilhard Mitscherlich who, in 1833, synthesized it from benzoic acid.[1] Just a year later, in 1834 , Mitscherlich made a discovery that would lay the foundation for a new field of organic chemistry. By reacting benzene with fuming sulfuric acid, he successfully synthesized benzenesulfonic acid , marking the first recorded instance of aromatic sulfonation.[2][3] This reaction, an electrophilic aromatic substitution, opened the door to the functionalization of the exceptionally stable benzene ring.

Mitscherlich's early work was not limited to sulfonation. In the same year, he also synthesized nitrobenzene by treating benzene with nitric acid, another cornerstone of electrophilic aromatic substitution reactions.[4]

Early Experimental Protocols: From Laboratory Bench to Industrial Process

The latter half of the 19th and the early 20th centuries saw a flourishing of research into aromatic sulfonation, driven by the burgeoning synthetic dye industry. The ability to introduce a sulfonic acid group rendered large organic molecules water-soluble, a crucial property for textile dyeing.

Sulfonation of Naphthalene

Naphthalene, readily available from coal tar, became a key substrate. The sulfonation of naphthalene is particularly noteworthy as the reaction conditions dictate the position of the sulfonic acid group.

Experimental Protocol for the Preparation of 2-Naphthalenesulfonic Acid (Early 20th Century Method): [5]

-

Reaction Setup: 67 mL of concentrated sulfuric acid (d=1.84) is warmed to 100°C in a round-bottom flask equipped with a mechanical stirrer.

-

Addition of Naphthalene: 100 g of finely ground naphthalene is gradually added to the warmed sulfuric acid with vigorous stirring.

-

Heating: The reaction mixture is heated to 160-170°C for 12 hours. A condenser is not used to allow for the removal of water, which drives the equilibrium towards the product.

-

Workup:

-

After cooling, the reaction mixture is poured into 1 liter of water and heated to boiling.

-

Calcium oxide (lime) is added until the solution is alkaline. This precipitates the excess sulfuric acid as calcium sulfate.

-

The mixture is filtered, and the collected calcium sulfate is boiled with an additional 1000 mL of water and filtered again while hot.

-

The combined filtrates, containing the calcium salt of 2-naphthalenesulfonic acid, are evaporated to a smaller volume and allowed to cool, leading to crystallization.

-

-

Isolation of the Sodium Salt: The crystallized calcium salt is dissolved in hot water, and a solution of sodium carbonate is added to precipitate calcium carbonate.

-

Final Product: The mixture is filtered, and the filtrate containing the sodium salt of 2-naphthalenesulfonic acid is evaporated until crystallization begins. The yield of the sodium salt is typically between 120-140 g.

This protocol highlights the rigorous conditions and laborious workup procedures characteristic of early organic synthesis.

The Tyrer Sulfonation Process (1917)

A significant development in the industrial production of benzenesulfonic acid was the Tyrer sulfonation process , patented in 1917. This continuous process offered a more efficient and scalable method compared to batch processes.[6][7]

Workflow of the Tyrer Sulfonation Process:

Caption: Workflow of the continuous Tyrer sulfonation process.

In this process, benzene vapor was passed through a vessel containing 90% sulfuric acid, with the temperature gradually increasing from 100 to 180°C. The water formed during the reaction, along with unreacted benzene, was continuously removed, and the benzene was recycled back into the reactor. This continuous removal of water shifted the reaction equilibrium to the right, resulting in a high yield of approximately 80%.[6]

Quantitative Data from Early Sulfonation Reactions

The following table summarizes some of the quantitative data available from early studies on aromatic sulfonation. It is important to note that the reaction conditions and analytical methods of the time were not as precise as modern techniques, leading to some variability in the reported yields.

| Aromatic Compound | Sulfonating Agent | Temperature (°C) | Reaction Time | Yield | Reference(s) |

| Benzene | Fuming Sulfuric Acid | Not specified | Not specified | Not specified | [2][3] |

| Benzene | 90% Sulfuric Acid | 100-180 | Continuous | ~80% | [6] |

| Naphthalene | Conc. Sulfuric Acid | 160-170 | 12 hours | High (product isolated as sodium salt) | [5] |

| Toluene | SO₃ in liquid SO₂ | Not specified | Not specified | High (isomer distribution studied) | [8] |

The Evolution of Mechanistic Understanding: From "Affinity" to Electrophilic Attack

The modern understanding of aromatic sulfonation as an electrophilic aromatic substitution reaction did not emerge overnight. It was the culmination of decades of experimental observation and theoretical debate.

Armstrong's Prescient "Affinity" Theory (1890)

In 1890, long before the discovery of the electron, British chemist Henry Armstrong proposed a mechanism for electrophilic aromatic substitution that was remarkably close to our current understanding.[3][9] He theorized that benzene possessed an "inner circle of six affinities" that resisted disruption. He postulated the formation of an intermediate complex where the attacking reagent added to the ring before the elimination of a hydrogen atom. This intermediate is conceptually identical to what is now known as the Wheland intermediate or σ-complex .[2]

Logical Progression of Armstrong's Mechanistic Proposal:

Caption: Armstrong's proposed mechanism for aromatic substitution.

Armstrong's theory, based on the concept of "affinity," was a remarkable piece of intuition that foreshadowed the electronic theory of chemical bonding.

The Modern Electrophilic Aromatic Substitution (SEAr) Mechanism

With the advent of electronic theory in the 20th century, the mechanism of aromatic sulfonation was refined. The reaction is now understood to proceed via a two-step electrophilic aromatic substitution (SEAr) pathway.

Signaling Pathway of Electrophilic Aromatic Sulfonation:

Caption: The modern mechanism of electrophilic aromatic sulfonation.

The key steps in the modern mechanism are:

-

Generation of the Electrophile: In concentrated sulfuric acid, sulfur trioxide (SO₃) is generated in equilibrium. In fuming sulfuric acid (oleum), SO₃ is present in excess. SO₃ is a powerful electrophile due to the electron-withdrawing nature of the oxygen atoms.[1][6]

-

Nucleophilic Attack and Formation of the σ-Complex: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophilic sulfur atom of SO₃. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the σ-complex or arenium ion.[1][2]

-

Deprotonation and Restoration of Aromaticity: A base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the -SO₃H group. This restores the stable aromatic π-system and yields the final product, the corresponding sulfonic acid.[1]

A crucial feature of aromatic sulfonation is its reversibility . In the presence of dilute, hot aqueous acid, the sulfonic acid group can be removed, regenerating the original aromatic compound.[6] This reversibility has been exploited in organic synthesis, where the sulfonic acid group can be used as a temporary blocking group to direct other electrophilic substitutions to specific positions on the ring.[10]

Conclusion

The discovery of aromatic sulfonation by Eilhard Mitscherlich in 1834 was a seminal moment in the history of organic chemistry. From its early applications in the synthesis of dyes to its current role in the production of a wide range of essential chemicals, this reaction has had a profound impact on science and industry. The journey to understand its mechanism, from Armstrong's insightful "affinity" theory to the detailed electronic picture of today, reflects the broader evolution of our understanding of chemical reactivity. This historical and technical overview provides a foundation for researchers and professionals to appreciate the depth and significance of this fundamental organic transformation.

References

- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 2. An analysis of electrophilic aromatic substitution: a “complex approach” - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05245K [pubs.rsc.org]

- 3. The oldest reaction mechanism: updated! - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. Eilhard Mitscherlich - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 7. US1210725A - Sulfonation of hydrocarbons. - Google Patents [patents.google.com]

- 8. "Directive effects in the sulfonation of toluene ; Synthesis and attemp" by John Joseph Duvall [scholarsarchive.byu.edu]

- 9. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Theoretical Examination of 5-Hydroxy-2-methylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth theoretical and practical overview of 5-Hydroxy-2-methylbenzenesulfonic acid, a key organic intermediate. The document outlines its physicochemical properties, provides a detailed experimental protocol for its synthesis via the sulfonation of p-cresol, and describes a comprehensive theoretical methodology for its computational analysis. This guide is intended to serve as a valuable resource for professionals in chemistry and drug development, offering both foundational knowledge and practical instructions for the synthesis and characterization of this compound.

Introduction

This compound, also known as p-cresol-2-sulfonic acid, is an aromatic sulfonic acid that holds significance as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a phenolic hydroxyl group and a sulfonic acid group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and dyes. Understanding the theoretical underpinnings of its structure and reactivity, alongside practical synthetic methods, is crucial for its effective application in research and development.

This guide summarizes key quantitative data, details a robust experimental protocol for its preparation, and outlines a modern theoretical approach to characterizing its molecular properties.

Physicochemical and Spectroscopic Data

The following tables summarize the key computed physicochemical properties and expected spectroscopic characteristics of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈O₄S | PubChem[1] |

| Molecular Weight | 188.20 g/mol | PubChem[1] |

| IUPAC Name | 2-Hydroxy-5-methylbenzenesulfonic acid | PubChem[1] |

| CAS Number | 7134-06-7 | ChemicalBook[2] |

| Canonical SMILES | CC1=CC(=C(C=C1)O)S(=O)(=O)O | PubChem[1] |

| InChI Key | AXZKCQSGDARVRL-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (3H) in the range of δ 6.5-8.0 ppm, a methyl singlet (3H) around δ 2.0-2.5 ppm, and broad singlets for the hydroxyl (1H) and sulfonic acid (1H) protons. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm, and a methyl carbon signal around δ 20-25 ppm. |

| FTIR (cm⁻¹) | Broad O-H stretch (hydroxyl and sulfonic acid) from 3200-3600 cm⁻¹, aromatic C-H stretches around 3000-3100 cm⁻¹, S=O stretches from 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹, and C-S stretch around 650-750 cm⁻¹. |

| UV-Vis (in H₂O) | Expected λmax around 280-300 nm due to the phenolic chromophore. |

Theoretical Studies: A Computational Approach

A thorough theoretical investigation of this compound can be conducted using computational chemistry methods, primarily Density Functional Theory (DFT). These studies can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Computational Methodology